N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a fluorophenyl group, a thioethyl bridge linked to a benzo[d]thiazole moiety, and a trifluoromethyl benzamide side chain. This structure combines electron-withdrawing groups (fluorine, trifluoromethyl) and sulfur-containing heterocycles, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F4N6O2S2/c27-15-9-11-16(12-10-15)36-21(13-31-23(38)17-5-1-2-6-18(17)26(28,29)30)34-35-25(36)39-14-22(37)33-24-32-19-7-3-4-8-20(19)40-24/h1-12H,13-14H2,(H,31,38)(H,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQCJGFLSPSTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F4N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzo[d]thiazole moiety : Known for antimicrobial and anticancer properties.
- Triazole ring : Associated with a variety of biological activities including antifungal and anticancer effects.
- Benzamide structure : Often involved in drug development due to its ability to modulate biological activity.
The molecular formula is , with a molecular weight of 544.65 g/mol. The presence of trifluoromethyl and other substituents enhances its lipophilicity and potential bioactivity.
Antimicrobial Properties
Preliminary studies suggest that the compound may exhibit antimicrobial activity due to the presence of the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens, making the compound a candidate for further pharmacological evaluation.
Anticancer Activity
Research indicates that derivatives containing similar structures have shown promising anticancer activity . For instance, thiazole derivatives have been documented to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) studies indicate that certain substitutions on the phenyl ring significantly enhance cytotoxicity against cancer cell lines such as HepG2 .
Study on Thiazole Derivatives
A study on thiazole-containing compounds demonstrated that modifications in the structure led to increased efficacy against various cancer types. Compounds with specific substitutions exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency .
Molecular Docking Studies
Molecular docking studies performed on similar compounds suggest that they interact effectively with biological targets such as enzymes involved in cancer progression. The binding affinities observed indicate a strong potential for therapeutic applications .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | C23H19F3N5O2S | 544.65 | Anticancer |
| Compound B | C22H15ClN6O3S3 | 543.03 | Antimicrobial |
| Compound C | C29H29N7O6S3 | 667.77 | Antifungal |
Comparison with Similar Compounds
Structural Features
Core Heterocycles and Substituents
- Triazole Derivatives: Compounds from (e.g., 6, 8a–c) contain 1,3,4-thiadiazole or pyridine-linked triazole cores but lack the benzo[d]thiazole and trifluoromethyl benzamide groups. describes 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. These lack the thioethyl-benzo[d]thiazole chain but share the triazole core and fluorinated aryl substituents, which enhance lipophilicity and target binding .
Thiazole/Triazole Hybrids :
Fluorinated and Electron-Withdrawing Groups
- The target compound’s 4-fluorophenyl and trifluoromethyl benzamide groups distinguish it from analogs like ’s triazole Schiff bases, which use polyfluoroalkyl or glucosyl substituents. Fluorination typically improves membrane permeability and resistance to oxidative metabolism .
- ’s N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide includes a sulfonyl group instead of trifluoromethyl, highlighting the target compound’s unique electronic profile .
Key Reactions
- S-Alkylation: The thioethyl bridge in the target compound likely forms via S-alkylation, similar to ’s synthesis of S-alkylated triazoles using α-halogenated ketones (e.g., 2-bromoacetophenone) .
- Condensation Reactions: The benzo[d]thiazole-2-ylamino moiety may arise from condensation reactions, as seen in ’s synthesis of chloroacetamides and thioxoacetamides .
Yields and Efficiency
- reports yields of 70–80% for triazole-thiadiazole derivatives, comparable to typical yields for multi-step heterocyclic syntheses .
- ’s fluorinated triazole derivatives achieved moderate yields (50–70%), suggesting that fluorination steps may slightly reduce efficiency .
Spectral Data and Stability
- IR/NMR : The target compound’s carbonyl (C=O, ~1660–1680 cm⁻¹) and C=S (~1240–1255 cm⁻¹) stretches align with ’s triazole-thiones, confirming tautomeric stability .
- Melting Points : High melting points (>200°C) are common for triazole derivatives (e.g., ’s 8a melts at 290°C), suggesting crystalline stability .
Bioactivity Trends
- Antimicrobial Potential: ’s thiazole-triazole hybrids exhibit anti-tubercular activity, implying that the target compound’s benzo[d]thiazole and triazole groups may confer similar properties .
- Insecticidal Activity : ’s fluorinated triazoles show insecticidal effects, which the target compound’s fluorophenyl group may enhance through increased hydrophobicity .
Data Tables
Table 2: Spectral Data Comparison
Q & A
Q. How to design experiments to investigate this compound’s synergistic effects with existing therapeutic agents?
- Methodological Answer :
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot) in combination-treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
